4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
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Overview
Description
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step often involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield a nitro compound, while reduction can regenerate the original amino compound.
Scientific Research Applications
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the chlorophenyl group, making it less hydrophobic.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methylphenyl)butanoic acid: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
The presence of the chlorophenyl group in 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid imparts unique hydrophobic properties and reactivity, distinguishing it from similar compounds. This makes it particularly valuable in applications where specific interactions with hydrophobic environments are desired.
Properties
Molecular Formula |
C15H21ClN2O4 |
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Molecular Weight |
328.79 g/mol |
IUPAC Name |
4-amino-4-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H21ClN2O4/c1-15(2,3)22-14(21)18-12(13(19)20)8-11(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8,17H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HYOWXVBIZOGAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C1=CC=C(C=C1)Cl)N)C(=O)O |
Origin of Product |
United States |
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